

Spectroscopic and Structural Elucidation of 2-Bromo-6-nitroaniline: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-6-nitroaniline

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromo-6-nitroaniline**, a key intermediate in the synthesis of various pharmacologically active compounds. This document details available experimental and predicted spectroscopic data, outlines general experimental protocols for spectral acquisition, and presents a logical workflow for the structural elucidation of this and similar molecules.

Spectroscopic Data

The following sections present the available ^1H NMR data and predicted ^{13}C NMR, IR, and mass spectrometry data for **2-Bromo-6-nitroaniline**.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The experimental ^1H NMR data for **2-Bromo-6-nitroaniline** is summarized in Table 1.

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	7.70	dd	7.7, 1.5
H-4	6.62	dd	8.7, 7.7
H-5	8.14	dd	8.7, 1.5
-NH ₂	6.63	s	-

Solvent: CDCl₃,
Spectrometer
Frequency: 400
MHz[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. As experimental data is not readily available in the searched literature, predicted ¹³C NMR data is presented in Table 2.

Carbon	Predicted Chemical Shift (δ , ppm)
C-1 (-NH ₂)	147.2
C-2 (-Br)	110.5
C-3	134.1
C-4	120.2
C-5	126.8
C-6 (-NO ₂)	142.9

Prediction software and parameters may vary.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. Predicted characteristic IR absorption frequencies for **2-Bromo-6-nitroaniline** are listed in Table 3.

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (Aniline)	3400 - 3300	Medium
C-H Stretch (Aromatic)	3100 - 3000	Medium
C=C Stretch (Aromatic)	1620 - 1580	Medium
N-O Asymmetric Stretch (Nitro)	1550 - 1510	Strong
N-O Symmetric Stretch (Nitro)	1360 - 1320	Strong
C-N Stretch (Aniline)	1340 - 1250	Medium
C-Br Stretch	680 - 515	Medium-Strong
Predicted values; actual frequencies may vary.		

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectral data for **2-Bromo-6-nitroaniline** is presented in Table 4.

Parameter	Value
Molecular Formula	C ₆ H ₅ BrN ₂ O ₂
Molecular Weight	217.02 g/mol
[M] ⁺ (m/z)	216, 218 (due to Br isotopes)
[M-NO ₂] ⁺ (m/z)	170, 172
[M-Br] ⁺ (m/z)	137
Predicted fragmentation pattern; relative abundances are not shown.	

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **2-Bromo-6-nitroaniline** are not available in the reviewed literature. However, the following sections describe general procedures that are applicable.

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of **2-Bromo-6-nitroaniline** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

^1H NMR Acquisition:

- Spectrometer: A 400 MHz or higher field NMR spectrometer.
- Pulse Sequence: A standard single-pulse experiment.
- Acquisition Parameters:
 - Number of Scans: 16-64 (depending on sample concentration).
 - Relaxation Delay (d1): 1-5 seconds.
 - Acquisition Time (at): 2-4 seconds.
 - Spectral Width: A range sufficient to cover all proton signals (e.g., -2 to 12 ppm).
- Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

^{13}C NMR Acquisition:

- Spectrometer: A 100 MHz or higher field NMR spectrometer.
- Pulse Sequence: A standard proton-decoupled ^{13}C experiment (e.g., zgpg30).

- Acquisition Parameters:
 - Number of Scans: 1024 or more (due to the low natural abundance of ^{13}C).
 - Relaxation Delay (d1): 2-5 seconds.
 - Acquisition Time (at): 1-2 seconds.
 - Spectral Width: A range sufficient to cover all carbon signals (e.g., 0 to 200 ppm).
- Processing: Similar to ^1H NMR, involving Fourier transformation, phase, and baseline correction.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of solid **2-Bromo-6-nitroaniline** directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition Parameters:
 - Scan Range: Typically 4000-400 cm^{-1} .
 - Number of Scans: 16-32 scans are usually sufficient.
 - Resolution: 4 cm^{-1} .
- Processing: A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation:

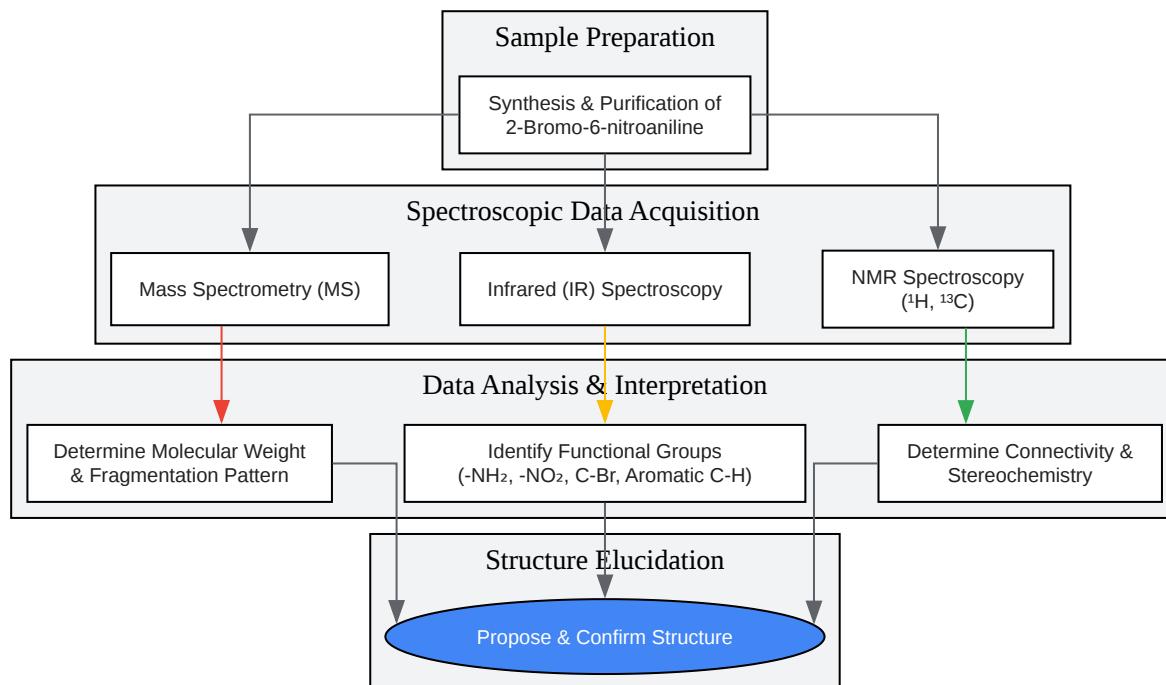
- Dissolve a small amount of **2-Bromo-6-nitroaniline** in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
- Further dilute the stock solution as needed for the specific ionization technique.

Data Acquisition (Electron Ionization - EI):

- Mass Spectrometer: A mass spectrometer equipped with an EI source, such as a Gas Chromatography-Mass Spectrometry (GC-MS) system.
- Ionization Energy: Typically 70 eV.
- Mass Range: A range sufficient to cover the expected molecular ion and fragment ions (e.g., m/z 40-300).
- Inlet System: If using GC-MS, a suitable capillary column and temperature program to ensure separation and elution of the compound.

Spectroscopic Analysis Workflow

The structural elucidation of an organic compound like **2-Bromo-6-nitroaniline** involves a logical integration of data from various spectroscopic techniques. The following diagram illustrates a typical workflow.



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Caption: Workflow for the spectroscopic analysis and structural elucidation of **2-Bromo-6-nitroaniline**.

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References

- 1. 2-BROMO-6-NITROANILINE synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of 2-Bromo-6-nitroaniline: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:

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